molecular formula C21H19Cl3N4OS2 B11711411 (2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide

(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide

Cat. No.: B11711411
M. Wt: 513.9 g/mol
InChI Key: SAMARFHZEGYCIT-ZHACJKMWSA-N
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Description

(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide is a complex organic compound with a unique structure that includes a phenyl group, a trichloroethyl group, and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide typically involves multiple steps. The starting materials include phenylacetic acid, trichloroacetonitrile, and 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-thiol. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trichloroethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Other benzothiophene derivatives

Uniqueness

(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Biological Activity

The compound (2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide is a complex organic molecule with significant potential for biological activity. Its structure incorporates various functional groups that suggest diverse pharmacological properties. This article aims to explore the biological activity of this compound through a detailed review of existing literature, synthesis methods, and case studies.

Structural Overview

The compound features several notable structural elements:

  • Phenyl Group : Often associated with various biological activities.
  • Trichloroethyl Moiety : Known for its potential antimicrobial properties.
  • Benzothiophene Derivative : Linked to anticancer activities.
  • Cyano Group and Amide Linkage : Indicate possible enzyme inhibition and reactivity in biological systems.

Synthesis

The synthesis of this compound involves multiple steps requiring careful control of reaction conditions to ensure high yields and purity. The general synthetic pathway includes:

  • Formation of the benzothiophene derivative.
  • Introduction of the cyano group via nucleophilic substitution.
  • Coupling with the trichloroethyl amine.

Anticancer Activity

Research indicates that compounds structurally similar to this compound show promising anticancer properties. For instance:

  • Compound A : Exhibited significant growth inhibition in various tumor cell lines (GI50 values ranging from 10.9 µM to 66.6 µM) .
Compound NameStructural FeaturesBiological Activity
Compound ABenzothiopheneAnticancer
Compound BTrichloroethylAntimicrobial
Compound CCyano groupEnzyme inhibitor

Antimicrobial Activity

The presence of the trichloroethyl moiety suggests potential antimicrobial activity. Similar compounds have been shown to inhibit bacterial growth effectively. Studies on related structures have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The cyano and amide functionalities are indicative of potential enzyme inhibition capabilities. Predictive models like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may interact with various biological targets .

Case Studies

Several studies have evaluated the biological effects of compounds with similar structures:

  • Antitumor Evaluation : A study on polyfunctionally substituted heterocyclic compounds derived from benzothiophene showed significant antitumor activity across multiple cancer cell lines .
    • Methodology : Cell viability was assessed using MTT assays.
    • Findings : Compounds exhibited varied degrees of cytotoxicity depending on their structural features.
  • Antimicrobial Testing : Compounds containing trichloroethyl groups were tested against bacterial strains using disk diffusion methods.
    • Results : Several derivatives displayed zones of inhibition comparable to standard antibiotics .

Properties

Molecular Formula

C21H19Cl3N4OS2

Molecular Weight

513.9 g/mol

IUPAC Name

(E)-3-phenyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]prop-2-enamide

InChI

InChI=1S/C21H19Cl3N4OS2/c22-21(23,24)19(26-17(29)11-10-13-6-2-1-3-7-13)28-20(30)27-18-15(12-25)14-8-4-5-9-16(14)31-18/h1-3,6-7,10-11,19H,4-5,8-9H2,(H,26,29)(H2,27,28,30)/b11-10+

InChI Key

SAMARFHZEGYCIT-ZHACJKMWSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)/C=C/C3=CC=CC=C3)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C=CC3=CC=CC=C3)C#N

Origin of Product

United States

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